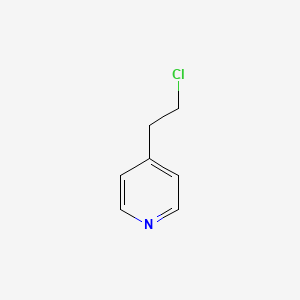

4-(2-Chloroethyl)pyridine

Descripción general

Descripción

4-(2-Chloroethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloroethyl group attached to the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(2-Chloroethyl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of 4-ethylpyridine using chlorine gas in the presence of a catalyst like iron(III) chloride. This process is carried out in a controlled environment to ensure the safety and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Chloroethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of the chloroethyl group can lead to the formation of ethylpyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

Oxidation: Hydrogen peroxide in the presence of acetic acid.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of ethylpyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemical research, 4-(2-Chloroethyl)pyridine serves as an important intermediate for synthesizing various organic compounds. It can facilitate the formation of substituted pyridine derivatives through nucleophilic substitution reactions. Additionally, it is utilized in the production of agrochemicals and pharmaceuticals.

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Research indicates that compounds containing the pyridine nucleus exhibit significant therapeutic effects due to their ability to interact with biological targets.

Case Study: Antimicrobial Activity

Furdui et al. reported on the synthesis of pyridine salts that demonstrated effective antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The study emphasized how modifications to the pyridine structure could enhance biological efficacy, showcasing this compound's potential as a scaffold for developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound has been explored for its potential role in drug development. Its ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a candidate for novel therapeutic agents. The compound's structure allows for further modification to improve its pharmacological properties.

Case Study: Anticancer Properties

Research has indicated that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. By modifying the substituents on the pyridine ring, researchers aim to enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Industrial Applications

Beyond its research applications, this compound is employed in various industrial processes. It plays a role in the synthesis of fine chemicals and agrochemicals, contributing to the development of products such as pesticides and herbicides.

Mecanismo De Acción

The mechanism of action of 4-(2-Chloroethyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparación Con Compuestos Similares

4-Ethylpyridine: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

2-Chloroethylpyridine: The chloroethyl group is attached to the second position, leading to different reactivity and applications.

4-(2-Bromoethyl)pyridine: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.

Uniqueness: 4-(2-Chloroethyl)pyridine is unique due to the presence of the chloroethyl group at the fourth position of the pyridine ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Actividad Biológica

4-(2-Chloroethyl)pyridine is a nitrogen-containing heterocyclic compound with potential biological activity, particularly in the fields of pharmacology and toxicology. Its structure, featuring a pyridine ring substituted with a chloroethyl group, suggests possible interactions with biological systems that warrant detailed investigation.

- Molecular Formula : C₇H₈ClN

- CAS Number : 12481740

- Molecular Weight : 155.6 g/mol

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential roles as an enzyme inhibitor and its implications in carcinogenicity studies.

Enzyme Inhibition

One significant area of interest is the compound's ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This inhibition could position this compound as a candidate for developing anti-inflammatory drugs .

Carcinogenicity Studies

A notable case study involved the assessment of related compounds such as 2-(chloromethyl)pyridine hydrochloride, which shares structural similarities with this compound. A bioassay conducted by the National Cancer Institute on Fischer 344 rats and B6C3F1 mice revealed no significant evidence of carcinogenicity over a prolonged exposure period. While there were slight indications of body weight depression in mice, no direct correlation with tumor incidence was established . This suggests that while structurally similar compounds may exhibit carcinogenic properties, this compound itself may not pose the same risk.

Study on Lipoxygenase Inhibition

A study aimed at evaluating the inhibitory effects of various pyridine derivatives on lipoxygenase demonstrated that this compound effectively reduced enzyme activity. The compound was shown to inhibit lipoxygenase with an IC50 value indicating significant potency compared to other tested derivatives .

Toxicological Assessment

In a toxicological assessment involving chronic exposure to related compounds, no significant adverse effects were observed in terms of mortality or tumor development in laboratory animals. This aligns with findings that suggest a relatively low risk profile for this compound compared to other chloroalkyl pyridines .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

4-(2-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXZCTJBRDTGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499889 | |

| Record name | 4-(2-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-48-3 | |

| Record name | 4-(2-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.